
Fmoc-Val-Ala-OH
Overview
Description
Fmoc-Val-Ala-OH: . This compound is notable for its role in facilitating the targeted delivery of therapeutic agents, making it a valuable tool in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Fmoc-Val-Ala-OH is primarily used as a linker in the construction of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The this compound linker attaches the antibody to the drug, allowing the drug to specifically target and kill cancer cells .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the endocytic pathway . This pathway is responsible for the internalization of the ADC into the cancer cell and its transport to the lysosome. The release of the drug in the lysosome then triggers apoptosis, or programmed cell death, in the cancer cell .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of . The absorption, distribution, metabolism, and excretion (ADME) of the ADC will influence the bioavailability of the drug. The this compound linker itself is designed to be stable in the bloodstream, resisting premature cleavage before the ADC reaches the target cancer cell .
Result of Action
The result of the action of this compound is the targeted killing of cancer cells . By releasing the drug specifically in cancer cells, ADCs with this compound linkers can effectively kill these cells while minimizing damage to healthy cells .
Action Environment
The action of this compound is influenced by the environment within the body . Factors such as the pH of the blood and lysosomes, the abundance and accessibility of the target antigen on cancer cells, and the presence of competing molecules can all affect the action, efficacy, and stability of this compound and the ADC it is part of .
Biochemical Analysis
Biochemical Properties
Fmoc-Val-Ala-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and ADCs. It interacts with various enzymes and proteins, including lysosomal proteolytic enzymes, which cleave the Val-Ala dipeptide linker . The Fmoc group can be removed under basic conditions, allowing for further coupling reactions with carboxylic acids to form amides . This interaction is essential for the construction of complex peptide structures and the targeted delivery of drugs in ADCs.
Cellular Effects
This compound influences various cellular processes, particularly in the context of ADCs. It facilitates the targeted delivery of cytotoxic drugs to cancer cells, thereby enhancing the efficacy of cancer treatments . The compound’s cleavable linker is designed to be stable in the bloodstream but cleaved within the lysosomes of target cells, releasing the active drug . This targeted approach minimizes damage to healthy cells and reduces side effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions and enzymatic cleavage. The Fmoc group protects the amine group during peptide synthesis and is removed by piperidine, forming a stable adduct with the dibenzofulvene byproduct . The Val-Ala dipeptide is cleaved by lysosomal enzymes, releasing the active drug in ADCs . This mechanism ensures precise drug delivery and activation within target cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The Fmoc group can be rapidly removed under basic conditions, typically within minutes when using microwave-assisted peptide synthesis . The stability of the Val-Ala linker in human plasma ensures that the compound remains intact until it reaches the lysosomes of target cells . Long-term studies have shown that the compound maintains its efficacy and stability in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively delivers the active drug to target cells with minimal toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to optimize the dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis and drug delivery. The compound interacts with lysosomal enzymes that cleave the Val-Ala dipeptide, releasing the active drug . The Fmoc group is removed by piperidine, allowing for further coupling reactions in peptide synthesis . These interactions are essential for the compound’s role in constructing complex peptide structures and ADCs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s stability in human plasma ensures that it remains intact until it reaches the lysosomes of target cells . The Fmoc group protects the amine group during transport, preventing premature reactions . This targeted distribution enhances the efficacy of ADCs and minimizes off-target effects.
Subcellular Localization
This compound is localized within specific subcellular compartments, particularly lysosomes, where it is cleaved by proteolytic enzymes . The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring precise drug delivery and activation . This subcellular localization is critical for the compound’s role in ADCs and targeted cancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-Val-Ala-OH is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the step-by-step assembly of peptides on an insoluble resin support . The synthesis involves the following steps:
Fmoc Protection: The amino group of valine is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Coupling: The Fmoc-protected valine is coupled with alanine using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc group is removed using a solution of piperidine in DMF (dimethylformamide), exposing the amino group for further reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to ensure high efficiency and purity. The process involves rigorous quality control measures to maintain consistency and meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Val-Ala-OH undergoes several types of chemical reactions, including:
Cleavage Reactions: The compound is cleaved by lysosomal enzymes such as cathepsin B, which is crucial for its role in ADCs.
Coupling Reactions: It can be coupled with other amino acids or peptides using standard peptide coupling reagents.
Common Reagents and Conditions:
Cleavage: Cathepsin B in a lysosomal environment.
Coupling: HBTU, DIPEA, and piperidine in DMF.
Major Products:
Cleavage: The major products are the individual amino acids or peptides resulting from the enzymatic cleavage.
Coupling: The major products are extended peptides or peptide conjugates.
Scientific Research Applications
Chemistry: Fmoc-Val-Ala-OH is used in the synthesis of complex peptides and proteins, facilitating the study of protein structure and function .
Biology: In biological research, it serves as a linker in ADCs, allowing for the targeted delivery of drugs to specific cells, thereby reducing off-target effects and improving therapeutic efficacy .
Medicine: The compound is instrumental in the development of targeted cancer therapies, where it helps deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues .
Industry: this compound is used in the production of bioconjugates and other peptide-based therapeutics, contributing to advancements in drug delivery systems and personalized medicine .
Comparison with Similar Compounds
Fmoc-Val-OH: Used in peptide synthesis but lacks the cleavable linker functionality.
Fmoc-Ala-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness: Fmoc-Val-Ala-OH is unique due to its lysosomally cleavable linker property, which is not present in other Fmoc-protected amino acids. This feature makes it particularly valuable in the construction of ADCs and other targeted therapeutic agents .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields, driving advancements in targeted drug delivery and therapeutic development.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZMZNLKVKGMJS-XOBRGWDASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


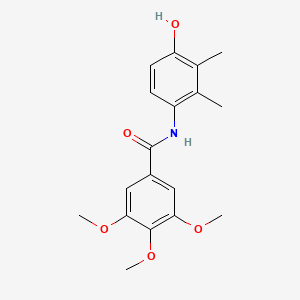
![N-[1-(1-Methylimidazol-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2815982.png)
![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2815983.png)
![1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2815985.png)
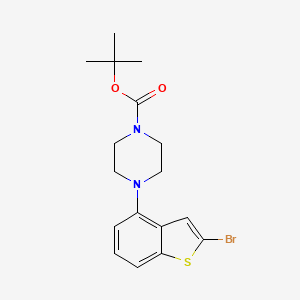
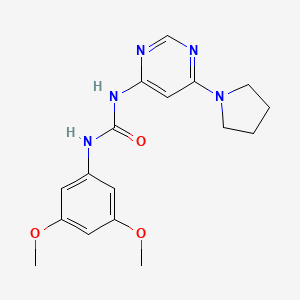
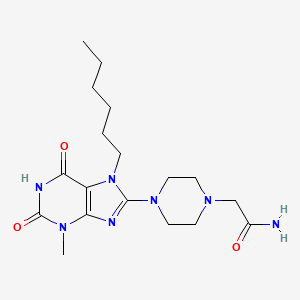
![13-fluoro-5-[2-(2-fluorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2815991.png)
![Methyl 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate](/img/structure/B2815995.png)
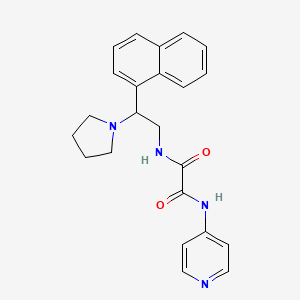
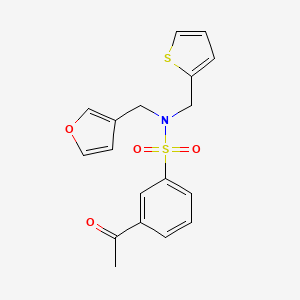
![ethyl 3-methyl-5-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B2816000.png)
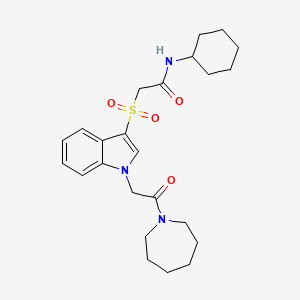
![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/new.no-structure.jpg)
